tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate

Catalog No.
S984517
CAS No.
134597-95-8
M.F
C10H22N2O2
M. Wt
202.298
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]...

CAS Number

134597-95-8

Product Name

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate

IUPAC Name

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate

Molecular Formula

C10H22N2O2

Molecular Weight

202.298

InChI

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)7-11-6/h11H,7H2,1-6H3,(H,12,13)

InChI Key

COTDAKYPMOOOKG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C)(C)CNC

Synonyms

Carbamic acid, [1,1-dimethyl-2-(methylamino)ethyl]-, 1,1-dimethylethyl ester

Enzymatic Kinetic Resolution

Biopharmaceutical Formulations

Synthesis of N-Heterocycles

Perovskite Solar Cell Applications

Synthesis of Amines and Their Derivatives

Biological Applications

Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group, a carbamate functional group, and a methylamino substituent. Its molecular formula is C₉H₂₀N₂O₂, with a molecular weight of 188.27 g/mol. The compound is known for its versatility in various scientific fields, particularly in organic chemistry and pharmaceutical science .

There is no scientific literature available on the mechanism of action of this specific compound.

  • Carbamates can exhibit some degree of toxicity, and careful handling is recommended.
  • The methylamino group might have mild irritant properties.

While comprehensive studies on the biological activity of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate are sparse, it has been noted for its role in the development of coordinative compounds based on unsaturated carboxylates. These compounds often involve interactions with various ligands, particularly nitrogen-based heterocyclic species . Additionally, it has been utilized in lyophilization processes for pharmaceuticals, demonstrating its relevance in biological applications.

The synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate typically involves the use of enantiopure tert-butanesulfinamide as a key reagent. This method has gained recognition for its efficiency and effectiveness in producing high yields of the desired compound. The process may also involve various organic solvents and catalysts to optimize reaction conditions .

Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate finds applications across multiple domains:

  • Pharmaceutical Science: Used as an intermediate in drug formulation and lyophilization processes.
  • Materials Science: Employed in developing hole-transport materials for perovskite solar cells, enhancing their performance due to improved hole mobility .
  • Organic Chemistry: Acts as a precursor in synthesizing other chemical compounds and intermediates.

Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate100927-10-40.95Chiral amine derivative
tert-Butyl (1-aminopropan-2-yl)carbamate149632-73-50.95Non-chiral variant
1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride1179361-35-30.93Contains a Boc protecting group
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride959833-70-60.93Stereoisomer with distinct properties
tert-butyl azetidin-3-ylcarbamate hydrochloride217806-26-30.90Features an azetidine ring

The uniqueness of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate lies in its specific arrangement of functional groups and chirality, which may confer distinct chemical reactivity and biological interactions compared to these similar compounds.

XLogP3

1.1

Dates

Modify: 2023-08-15

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